Product packaging for Dexamethasone 17-Propionate-d5(Cat. No.:)

Dexamethasone 17-Propionate-d5

Cat. No.: B1163530
M. Wt: 453.56
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 17-Propionate-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₈D₅FO₆ and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₅H₂₈D₅FO₆

Molecular Weight

453.56

Synonyms

(11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d5;  9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 17-Propionate; -d5

Origin of Product

United States

The Significance of Stable Isotope Labeling in Advanced Analytical Methodologies

Stable isotope labeling is a technique that involves the substitution of specific atoms in a molecule with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This process creates compounds that are chemically identical to their unlabeled counterparts but have a different mass. nih.gov This mass difference allows them to be distinguished and traced in complex biological and chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The primary advantage of using stable isotope-labeled compounds is the significant enhancement in analytical precision and accuracy. adesisinc.commusechem.com In quantitative analysis, they serve as ideal internal standards. musechem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. musechem.com

Stable isotope-labeled internal standards are particularly effective because they co-elute with the analyte in chromatographic separations and exhibit similar ionization efficiency in mass spectrometry. tandfonline.com This minimizes the "matrix effect," where other components in a complex sample (like blood or urine) can interfere with the analyte's signal, leading to inaccurate measurements. tandfonline.com The use of these standards is fundamental in fields such as metabolomics, proteomics, drug metabolism studies, and environmental analysis. symeres.comadesisinc.com

The Strategic Role of Deuterated Steroids in Quantitative Bioanalysis

Steroid hormones and their metabolites are often present in biological fluids at very low concentrations, spanning a wide dynamic range from picomolar to micromolar levels. frontiersin.org Accurately quantifying these endogenous steroids is critical for diagnosing diseases, monitoring therapeutic treatments, and advancing our understanding of endocrine function. frontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this type of analysis due to its high sensitivity and specificity. frontiersin.org

Deuterated steroids, which are steroids where one or more hydrogen atoms have been replaced by deuterium (B1214612), play a pivotal role as internal standards in these LC-MS/MS assays. pharma-industry-review.com Because deuterium is a stable isotope of hydrogen, deuterated steroids behave almost identically to their natural, non-deuterated (protium) counterparts during sample extraction, purification, and chromatographic separation. tandfonline.com However, their increased mass allows them to be clearly distinguished by the mass spectrometer. mdpi.com

The use of deuterated steroid internal standards allows for the application of the isotope dilution method. mdpi.com In this method, a known amount of the deuterated steroid is added to the biological sample at the very beginning of the analytical process. mdpi.com Any loss of the analyte during subsequent steps (e.g., extraction, derivatization) will be mirrored by a proportional loss of the deuterated internal standard. mdpi.com This allows for precise correction of these losses, resulting in highly accurate quantification of the endogenous steroid. mdpi.com While not perfect, as minor chromatographic separation between deuterated and non-deuterated forms can sometimes occur, they provide a level of accuracy that is unattainable with other types of internal standards. tandfonline.com

An Overview of Dexamethasone 17 Propionate D5 As a Research Standard

Research into Hydrogen-Deuterium Exchange Principles for Steroid Derivatization

Hydrogen-deuterium (H-D) exchange is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org In the context of steroid chemistry, this process is a cornerstone for creating deuterated analogues. The exchangeability of a hydrogen atom depends on its chemical environment within the steroid's complex tetracyclic structure.

Early and common methods for H-D exchange rely on acid or base catalysis. wikipedia.org These reactions often involve the formation of an enol or enolate intermediate, which facilitates the exchange of protons alpha to a carbonyl group with deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. frontiersin.org The rate and extent of this exchange are influenced by factors like pH, temperature, and the specific catalyst used. longdom.org For instance, the minimum exchange rate for backbone amide hydrogens is observed around pH 2.6. wikipedia.org

Beyond simple acid-base catalysis, transition-metal catalysts, including iridium, ruthenium, and palladium, have been extensively studied for their ability to facilitate H-D exchange at positions that are typically non-reactive. researchgate.net These methods often operate under milder conditions and can offer higher selectivity. acs.org

Recent methodological advancements have focused on improving the efficiency, selectivity, and sustainability of these exchange reactions. A notable development is the use of an ultrasound-assisted microcontinuous process, which has been shown to synthesize various deuterated steroid hormones with high selectivity (up to 98%) and deuterium incorporation (up to 99%). researchgate.netresearchgate.net This technique not only accelerates the H-D exchange reaction but also allows for the reuse of deuterated solvents, making the process more cost-effective and environmentally friendly. researchgate.net Such innovations are crucial for meeting the growing demand for deuterated steroids in medical research and drug metabolism studies. researchgate.netresearchgate.net

Exploration of Selective Deuteration Strategies for Complex Steroid Structures

While general H-D exchange can introduce deuterium broadly across a molecule, the synthesis of a specific isotopologue like this compound requires highly selective deuteration. In this compound, the five deuterium atoms are specifically located on the propionate (B1217596) group attached to the 17-position of the dexamethasone core. This requires strategies that go beyond simple exchange on the steroid backbone.

The primary and most direct strategy for synthesizing this compound is not through H-D exchange on the final molecule, but through the esterification of Dexamethasone with a pre-labeled building block: deuterated propionic acid (Propionic Acid-d5). This approach ensures that the deuterium atoms are located exclusively on the propionate moiety. The reaction typically involves activating the deuterated carboxylic acid and reacting it with the 17α-hydroxyl group of Dexamethasone. A common challenge in this synthesis is preventing competing esterification at the more reactive 21-hydroxyl group, which often necessitates the use of protecting group strategies or carefully controlled reaction conditions.

Researchers have developed a diverse toolkit of selective deuteration methods applicable to various positions on complex steroid structures:

Catalytic H-D Exchange with Directing Groups: Transition-metal catalysts, particularly those based on iridium, can direct deuterium exchange to specific positions (e.g., ortho to a directing functional group) on an aromatic ring within a steroid. acs.org

Catalyst-Controlled Selectivity: Different catalytic systems can yield different deuteration patterns on the same substrate. For instance, osmium-hydride complexes have been used for the selective deuteration of terminal olefins on steroid derivatives using D₂O as the deuterium source. rsc.org

Reduction with Deuterated Reagents: The selective reduction of a ketone to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is a well-established method for introducing a deuterium atom at a specific, stereochemically defined position. frontiersin.org

Reverse Deuterium Exchange: In some cases, a "reverse" exchange strategy can be employed. This involves perdeuteration followed by a selective, base-catalyzed removal of the isotopic label at the most labile positions, leaving deuterium at more stable sites. acs.org

These strategies are summarized in the table below, highlighting the versatility available to synthetic chemists for producing precisely labeled steroid molecules.

Deuteration Strategy Catalyst/Reagent Deuterium Source Target Site on Steroid Key Feature
EsterificationDCC/DMAPPropionic Acid-d517α-hydroxyl groupBuilds the deuterated moiety onto the core steroid.
Olefin DeuterationOsmium-hydride complexD₂OTerminal C=C double bondsSelectively labels unsaturated positions without isomerization. rsc.org
Ketone ReductionNaBD₄NaBD₄Carbonyl groupsIntroduces deuterium at a specific carbon via reduction. frontiersin.org
Directed H-D ExchangeIridium complexesD₂ gasAromatic C-H bondsUses a functional group on the steroid to direct deuteration to a nearby position. acs.org
Acid-Mediated ExchangeDeuterated Acetic AcidCD₃CO₂DC3 position of indoles (as a model)Exploits the intrinsic reactivity of certain positions for selective labeling. acs.org

Academic Challenges in Ensuring Isotopic Purity for Research Standards

The production of a deuterated steroid is only half the battle; ensuring its quality is paramount for its use in research. The primary challenge is achieving high isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms at the correct locations. nih.gov Several issues can compromise isotopic purity:

Under-deuteration: Incomplete reactions can lead to a mixture of isotopologues with fewer deuterium atoms than intended. nih.gov

Over-deuteration: Harsh reaction conditions can sometimes cause deuterium to be incorporated at unintended positions on the molecule. nih.gov

H-D Back-Exchange: Deuterium atoms at labile positions (e.g., adjacent to carbonyl groups or on hydroxyl groups) can exchange back with protons from trace amounts of water or protic solvents during purification, handling, or storage, leading to a loss of the isotopic label. frontiersin.org

Synthesizing deuterated compounds with an isotopic purity greater than 98% is often a requirement for pharmaceutical applications. nih.gov To verify this purity and confirm the compound's structural integrity, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique is exceptionally sensitive and can distinguish between molecules with very small mass differences. nih.gov For a deuterated compound, HRMS can separate and measure the relative abundance of all the isotopologues present in a sample (e.g., the d₀, d₁, d₂, d₃, d₄, and d₅ versions of Dexamethasone 17-Propionate). From this data, the isotopic purity can be accurately calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the what (mass), NMR confirms the where. ¹H NMR can show the disappearance of a signal at the site of deuteration, while ²H NMR can directly detect the deuterium signal, confirming its precise location on the molecular structure. nih.gov This is crucial for verifying site-selectivity and ensuring the label is not scrambled. rsc.org

The table below shows examples of isotopic purity values determined for several commercially available deuterated compounds using these analytical methods, demonstrating the high standards achievable.

Compound Theoretical Deuteration Calculated Isotopic Purity (%) Analytical Method(s)
Benzofuranone derivatived₂94.7%HR-MS, NMR rsc.org
Tamsulosind₄99.5%HR-MS, NMR rsc.org
Oxybutynind₅98.8%HR-MS, NMR rsc.org
Eplerenoned₃99.9%HR-MS, NMR rsc.org
Propafenoned₇96.5%HR-MS, NMR rsc.org

Development and Validation of High-Resolution Quantification Methods

The development of robust and reliable quantification methods is a cornerstone of analytical research, particularly for potent synthetic corticosteroids. This compound, as a stable isotope-labeled (SIL) internal standard, is fundamental to achieving the accuracy and precision required in these high-resolution assays. texilajournal.com Its utility spans across various mass spectrometric platforms, where it serves as a non-endogenous tracer that mimics the analytical behavior of the target analyte, Dexamethasone 17-Propionate, and its structural congeners. The use of SIL internal standards is considered the gold standard in quantitative bioanalysis, compensating for variability during sample preparation and analysis. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the predominant technique for the quantitative analysis of steroids in complex mixtures due to its high sensitivity and specificity. nih.govdshs-koeln.de In this context, this compound is an invaluable tool for establishing rigorous and reproducible LC-MS/MS protocols. It ensures the reliability of quantification by correcting for analyte loss during sample extraction and for fluctuations in instrument response. texilajournal.comscispace.com

A significant analytical challenge in steroid analysis is the separation of isomers, such as Dexamethasone and its 16-beta epimer, Betamethasone, which possess identical mass-to-charge ratios. nih.govresearchgate.netresearchgate.net Achieving baseline chromatographic separation is critical for their unambiguous quantification. The optimization of LC methods involves meticulous selection of stationary and mobile phases. Reversed-phase columns, particularly C18 phases, are commonly employed for steroid separations. researchgate.netscirp.org The development of these methods relies on a stable internal standard like this compound to ensure consistent and accurate retention time identification, peak integration, and quantification, even with slight shifts in chromatographic performance.

Table 1: Illustrative LC-MS/MS Chromatographic Conditions for Corticosteroid Isomer Separation

ParameterCondition 1Condition 2
LC Column Acquity UPLC BEH C18, 1.7 µm, 3 x 100 mm scirp.orgLuna C18 (2), 5.0 µm, 4.6 x 250 mm scirp.org
Mobile Phase A 0.01 M Ammonium Formate, pH 4.48 scirp.org0.05 M Potassium Phosphate Monobasic, pH 4.5 scirp.org
Mobile Phase B Methanol:Acetonitrile (20:80, v/v) scirp.orgAcetonitrile scirp.org
Flow Rate 0.4 mL/min scirp.org0.9 mL/min researchgate.net
Gradient Time(min)/%B: 0/5, 2/25, 12/35, 20/80, 27/5 scirp.orgTime(min)/%B: 0/26, 18/26, 32/45, 48/70, 60/26 scirp.org
Column Temp. 40°C scirp.org40°C scirp.org

This table provides representative examples of chromatographic conditions used in the separation of corticosteroids and their isomers.

Analysis of steroids in biological matrices such as serum, urine, and feces is complicated by the presence of endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govresearchgate.netresearchgate.net This can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. researchgate.net The most effective strategy to counteract this is the use of a co-eluting stable isotope-labeled internal standard. texilajournal.com this compound, having nearly identical physicochemical properties to its non-labeled counterpart, experiences the same matrix effects. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively normalized. nih.gov This is often combined with rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components prior to analysis. researchgate.netmdpi.com

Table 2: Representative Matrix Effect and Recovery Data for Steroid Analysis using Deuterated Standards

AnalyteMatrixExtraction MethodRelative Matrix Effect (%)Recovery (%)
Various SteroidsHuman UrineSolid-Phase Extraction (SPE)96.4 - 101.6 researchgate.net98.2 - 115.0 researchgate.net
15 Steroid HormonesHuman SerumMagnetic Bead ExtractionNot specified, but method effectively addresses matrix effects acs.org87.6 - 114.3 acs.org
CorticosteroneMouse UrineNot specifiedMinor effects, well-corrected by IS researchgate.netNot specified
DexamethasoneBovine UrineHPLC FractionationNot specifiedNot specified

This table summarizes findings from various studies on the effectiveness of sample preparation and the use of internal standards in mitigating matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Although LC-MS/MS is often preferred, GC-MS remains a powerful and pre-eminent discovery tool in clinical steroid investigations. nih.govtue.nl Analysis of corticosteroids like Dexamethasone by GC-MS typically requires a chemical derivatization step to increase their volatility and thermal stability. tue.nl Common derivatization methods include the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. tue.nl

In this workflow, this compound serves as an ideal internal standard. It undergoes the same multi-step sample preparation, including extraction, hydrolysis, and derivatization, as the unlabeled analyte. ugent.be Any variability or inefficiency in these steps affects both the analyte and the internal standard equally, allowing for accurate correction and reliable quantification. Studies have utilized GC-MS with negative-ion chemical-ionisation (NCI-MS) for highly sensitive determination of dexamethasone in various matrices. fao.orgnih.gov In some cases, results from GC-MS methods have been compared with those from LC-MS/MS, with findings indicating that derivatization strategies in GC-MS might lead to the inclusion of metabolites, resulting in higher measured concentrations compared to the more specific LC-MS/MS methods. ugent.benih.gov

Integration of Ion Mobility Mass Spectrometry (IM-MS) for Enhanced Resolution

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.govresearchgate.net It separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. mdpi.comclemson.edu This capability is exceptionally valuable for resolving isomeric compounds, such as Dexamethasone and Betamethasone, which are often indistinguishable by mass spectrometry alone and challenging to separate chromatographically. researchgate.netfit.edu

The coupling of liquid chromatography with IM-MS (LC-IM-MS) creates a powerful three-dimensional separation platform (retention time, drift time, and m/z). nih.govresearchgate.net In such sophisticated analyses, this compound is essential for anchoring the quantification. It provides a reliable reference point, ensuring that the correct isomeric peak is identified and accurately quantified. Research has shown that altering IM-MS experimental conditions, such as using different adduct-forming cations (e.g., alkali metals) or drift gases, can significantly improve the separation of steroid isomers. nih.govresearchgate.netresearchgate.net The collision cross section (CCS), a measure of the ion's rotationally averaged size and shape, is a key parameter determined by IM-MS that aids in the confident identification of analytes.

Table 3: Ion Mobility Spectrometry Data for Glucocorticoid Isomer Separation

Isomer PairAdduct IonDrift GasSeparation ImprovementReference
Betamethasone / Dexamethasone[M+Li]⁺NitrogenImproved resolution over [M+Na]⁺ researchgate.net researchgate.net
Betamethasone / DexamethasoneBarium AdductsNitrogenNotable improvement nih.govresearchgate.net nih.govresearchgate.net
Betamethasone / DexamethasoneSodiated IonsCarbon DioxideImprovement over Nitrogen drift gas nih.govresearchgate.net nih.govresearchgate.net
Cortisone / Prednisolone[M+K]⁺NitrogenImproved resolution over [M+Na]⁺ researchgate.net researchgate.net

This table highlights research findings on the enhanced separation of steroid isomers using different ion mobility conditions.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a paramount quantitative technique in analytical chemistry, renowned for its high accuracy and precision. wikipedia.org The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte—the internal standard (IS)—to a sample prior to analysis. wikipedia.org this compound serves as such an internal standard for the quantification of dexamethasone 17-propionate. The "d5" designation indicates that five hydrogen atoms in the propionate group have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.

This addition creates an isotopic "dilution" of the standard within the sample. wikipedia.org During analysis, typically by liquid chromatography-mass spectrometry (LC-MS), the mass spectrometer distinguishes between the naturally occurring analyte (the "light" version) and the isotopically labeled internal standard (the "heavy" version) based on their mass-to-charge ratio (m/z) difference. bioanalysis-zone.comnih.gov Quantification is not based on the absolute signal intensity of the analyte, which can be affected by various experimental inconsistencies, but on the ratio of the signal from the native analyte to that of the known amount of the internal standard. wikipedia.orgscioninstruments.com This ratio remains constant even if analyte is lost during sample preparation, extraction, or injection, as both the analyte and the chemically identical internal standard are affected in the same way. nih.govscioninstruments.comwuxiapptec.com This process effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects where co-eluting substances might suppress or enhance the analyte's signal. wuxiapptec.comsigmaaldrich.com

The use of deuterated internal standards like this compound in IDMS offers significant advantages for the precise quantification of steroids, a class of compounds whose accurate measurement at low concentrations is often critical. chromatographytoday.comresearchgate.net Traditional analytical methods for steroids, such as immunoassays, can suffer from cross-reactivity with similar steroid structures, leading to inaccurate results. nih.gov Mass spectrometry-based methods, particularly LC-MS/MS, combined with isotope dilution, provide superior specificity and sensitivity. sigmaaldrich.comnih.govnih.gov

Key advantages include:

Enhanced Accuracy and Precision : Since the stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer's source. bioanalysis-zone.comsigmaaldrich.com This co-behavior allows the SIL-IS to effectively compensate for analyte loss during sample preparation and for fluctuations in instrument response, leading to a significant improvement in accuracy and precision. wuxiapptec.comsigmaaldrich.com The use of an analyte-to-IS peak area ratio for calculation minimizes the impact of both random and systematic errors. scioninstruments.com

Correction for Matrix Effects : Biological samples like plasma and urine are complex matrices. Co-eluting endogenous components can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. wuxiapptec.com Because the SIL-IS and the analyte are affected almost identically by these matrix effects, their ratio remains stable, ensuring reliable quantification even in "dirty" samples. wuxiapptec.com

Improved Specificity and Selectivity : The mass spectrometer's ability to selectively detect ions based on their specific mass-to-charge ratio provides a high degree of specificity. nih.gov Using a SIL-IS, which is chemically identical but mass-shifted, ensures that the signal being measured is unequivocally from the analyte of interest, avoiding interference from other compounds. sigmaaldrich.com

The selection and application of a deuterated internal standard are critical for developing a robust and reliable quantitative assay. bioanalysis-zone.com Several factors must be carefully considered:

Isotopic Purity and Mass Shift : The ideal internal standard should have a high isotopic purity to prevent its unlabeled impurities from contributing to the analyte's signal. To minimize mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of at least 3 to 5 daltons (Da) from the analyte. wuxiapptec.com This prevents the natural isotopic abundance of the analyte from interfering with the measurement of the internal standard. nih.gov

Chemical and Isotopic Stability : The deuterium labels must be in positions on the molecule that are not susceptible to hydrogen-deuterium exchange during sample preparation, storage, or analysis. wuxiapptec.comuni-muenchen.de If exchange occurs, the mass of the internal standard can change, compromising the accuracy of the assay. For this reason, labeling with heavier stable isotopes like ¹³C or ¹⁵N is sometimes preferred, though deuterated standards are common. wuxiapptec.comsigmaaldrich.com

Co-elution with Analyte : The internal standard should ideally co-elute with the analyte during chromatographic separation. bioanalysis-zone.com This ensures that both compounds experience the same matrix effects at the same time. Significant shifts in retention time between the deuterated standard and the analyte can lead to differential matrix effects and reduce accuracy. wuxiapptec.com

Concentration : The internal standard should be added to all samples, including calibrators and quality controls, at a consistent concentration. scioninstruments.com This concentration should be optimized to be similar to that of the target analyte in the samples and provide a sufficient signal-to-noise ratio without saturating the detector. scioninstruments.comnumberanalytics.com

Rigorous Method Validation Frameworks in Quantitative Chemical Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. numberanalytics.com It is an essential requirement for ensuring the reliability, consistency, and accuracy of analytical data in research and regulated environments. numberanalytics.comsolubilityofthings.comdemarcheiso17025.com Regulatory bodies and scientific organizations have established comprehensive guidelines that outline the parameters to be evaluated. solubilityofthings.comeurachem.org The validation process involves a series of experiments to assess the method's performance characteristics. numberanalytics.commetrology-journal.org

The key performance characteristics evaluated during method validation typically include specificity, accuracy, precision, linearity, range, limits of detection and quantification, and robustness. numberanalytics.commetrology-journal.orggmpinsiders.com The results of these validation studies provide scientific evidence that the method is reliable and fit-for-purpose. demarcheiso17025.commetrology-journal.org

The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of a quantitative assay, defining the lower boundaries of its reliable measurement capability. virologyresearchservices.comhach.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence (a blank sample) but not necessarily quantified with acceptable precision and accuracy. quanterix.comnih.govwikipedia.org It represents the concentration at which the analytical signal is statistically greater than the background noise. wikipedia.org

Limit of Quantification (LOQ) : The LOQ (often called the Lower Limit of Quantification or LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with a stated, acceptable level of precision and accuracy under the defined experimental conditions. virologyresearchservices.comquanterix.com By definition, the LOQ must be equal to or greater than the LOD. quanterix.com The LOQ is the practical lower limit for reporting a quantitative result from the assay. nih.gov

The determination of these limits is crucial for interpreting results, especially in trace analysis where analytes are present at very low levels. demarcheiso17025.comvirologyresearchservices.com In a research setting, these values are typically established by analyzing a series of low-concentration samples and evaluating the signal-to-noise ratio or the statistical variability of measurements of blank and low-level samples. hach.com

The following table presents example LOD and LOQ values for a selection of steroids determined by a liquid chromatography-ion mobility-mass spectrometry (LC/IM/MS) method, illustrating the typical sensitivity achieved in modern analytical research.

SteroidLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Cortisone0.010.05
Cortisol0.010.05
Corticosterone0.010.05
Testosterone0.0050.01
Aldosterone0.0050.01
Progesterone0.010.05
17α-hydroxyprogesterone0.010.05
Data adapted from a study on comprehensive steroid analysis using LC/IM/MS. nih.gov

Accuracy, precision, and robustness are cornerstone parameters in method validation that describe a method's reliability and performance. numberanalytics.commetrology-journal.org

Accuracy : Accuracy refers to the closeness of the mean of a set of measurement results to the actual or accepted true value. metrology-journal.orggmpinsiders.comeuropa.eu It is often expressed as percent recovery, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. gmpinsiders.comeuropa.eu The resulting measured concentration is compared to the known spiked amount. An accuracy assessment typically involves a minimum of nine determinations over at least three concentration levels (e.g., low, medium, high) covering the specified range of the assay. europa.eu

Precision : Precision describes the closeness of agreement, or degree of scatter, between a series of independent measurements of the same homogeneous sample under stipulated conditions. metrology-journal.orgeuropa.euelementlabsolutions.com It is a measure of random error and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time (e.g., within the same analytical run). solubilityofthings.comscispace.com

Intermediate Precision (Inter-assay precision) : The precision within a single laboratory, but over different days, with different analysts, or on different equipment. metrology-journal.orgeuropa.eu

Reproducibility : The precision between different laboratories, often assessed through collaborative studies. metrology-journal.org

Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. metrology-journal.orggmpinsiders.comeuropa.eu It provides an indication of the method's reliability during normal usage. europa.euelementlabsolutions.com To test for robustness, analytical parameters (e.g., mobile phase composition, pH, column temperature) are slightly varied to see if the method's performance (e.g., accuracy, precision) remains within acceptable limits. elementlabsolutions.com This evaluation is crucial for identifying which parameters need to be tightly controlled. gmpinsiders.com

The table below shows representative validation data for a quantitative HPLC-MS method for steroid hormones, demonstrating acceptable accuracy and precision.

AnalyteConcentration LevelIntra-day Precision (%RSD)Accuracy (% Recovery)
Progesterone Low8.9%98.5%
Medium7.5%102.1%
High6.2%99.8%
Testosterone Low9.5%95.7%
Medium8.1%101.5%
High7.0%103.2%
Cortisone Low11.1%105.3%
Medium9.8%104.6%
High8.4%101.9%
Data adapted from a study on the simultaneous quantification of steroid hormones, demonstrating method performance within typical acceptance criteria (e.g., FDA guidelines often require precision ≤15% RSD and accuracy within 85-115%). nih.gov

Dexamethasone 17 Propionate D5 in Fundamental Biochemical and Metabolic Investigations Non Clinical Contexts

Elucidation of Steroid Biotransformation Pathways in In Vitro Systems

The study of how steroids are metabolized is fundamental to understanding their biological activity and duration of action. In vitro systems, such as liver microsomes and hepatocytes, provide a controlled environment to investigate these biotransformation pathways. Dexamethasone (B1670325) 17-propionate-d5 serves as a critical tool in these investigations, enabling researchers to trace the metabolic fate of the parent compound with high specificity.

Characterization of Enzymatic Hydroxylation and Cleavage Mechanisms

The metabolism of corticosteroids like dexamethasone 17-propionate predominantly involves enzymatic reactions such as hydroxylation and cleavage of ester bonds. The deuterium (B1214612) label in Dexamethasone 17-propionate-d5 does not alter its chemical properties but provides a distinct mass signature. This allows for the precise tracking of the molecule as it is processed by enzymes, primarily the cytochrome P450 (CYP) family. By incubating this compound with specific CYP isoforms, researchers can identify which enzymes are responsible for its hydroxylation at various positions on the steroid nucleus. Similarly, the cleavage of the propionate (B1217596) group by esterases can be monitored by observing the appearance of deuterated propionic acid and the corresponding dexamethasone core.

Table 1: Key Enzymatic Reactions in the Biotransformation of this compound
Enzymatic ReactionEnzyme FamilyDescriptionUtility of Deuterated Label
HydroxylationCytochrome P450 (CYP)Addition of a hydroxyl (-OH) group to the steroid structure.Facilitates the identification of specific CYP isoforms involved and the exact sites of hydroxylation.
Ester CleavageEsterasesHydrolysis of the propionate ester bond, releasing the active dexamethasone.Allows for the accurate measurement of the rate of cleavage and the formation of the core steroid.

Investigation of Metabolite Identification Strategies using Deuterated Tracers

A significant challenge in metabolomics is the confident identification of metabolites from complex biological matrices. The use of stable isotope-labeled compounds like this compound is a powerful strategy to overcome this challenge. When a mixture of the labeled and unlabeled compound is used, the resulting metabolites appear as distinct doublets in mass spectrometry (MS) analysis. The characteristic mass shift of five daltons (due to the five deuterium atoms) provides a clear and unambiguous signature for metabolites derived from the parent drug. This "isotope pattern" helps to differentiate true metabolites from endogenous background noise and facilitates the structural elucidation of novel metabolic products.

Table 2: Metabolite Identification Using this compound
Metabolite TypeAnalytical TechniqueAdvantage of Deuterated Tracer
Phase I Metabolites (e.g., hydroxylated forms)Liquid Chromatography-Mass Spectrometry (LC-MS)Creates a unique isotopic signature (doublet peak) for easy identification and differentiation from background ions.
Phase II Metabolites (e.g., glucuronide conjugates)Tandem Mass Spectrometry (MS/MS)The deuterium label is retained in fragment ions, aiding in the structural confirmation of the metabolite.

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Research Models

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies examine its physiological effects. In pre-clinical animal models, this compound is an invaluable tool for conducting detailed PK/PD analyses. By administering the labeled compound, researchers can accurately track its concentration in various tissues and biological fluids over time using mass spectrometry-based methods. This allows for the precise determination of key PK parameters such as half-life, clearance, and volume of distribution. The high sensitivity and specificity of this method enable the construction of robust mathematical models that can predict the drug's behavior in a biological system.

Table 3: Application of this compound in Pre-clinical Pharmacokinetic Studies
Pharmacokinetic ParameterMethod of DeterminationSignificance of Deuterated Standard
BioavailabilityComparison of plasma concentrations after intravenous and oral administration.Allows for accurate quantification of the compound in plasma, leading to reliable bioavailability calculations.
Tissue DistributionMeasurement of compound concentration in various organs and tissues.Enables precise tracking of the drug's distribution throughout the body.
Metabolic ClearanceMonitoring the rate of disappearance of the parent compound and the appearance of metabolites.Provides a clear picture of the metabolic stability and clearance pathways.
Table 4: Role of this compound in Steroidomics
ApplicationAnalytical ApproachBenefit of Labeled Standard
Quantitative Analysis of CorticosteroidsLC-MS/MSServes as an ideal internal standard, correcting for analytical variability and ensuring high accuracy and precision.
Metabolite ProfilingHigh-Resolution Mass SpectrometryAids in the relative and absolute quantification of a panel of steroid metabolites, providing a comprehensive view of the steroid profile.
Endogenous Steroid Pathway AnalysisIsotope Dilution Mass SpectrometryAllows for the precise measurement of endogenous steroid levels, helping to understand the regulation of steroidogenic pathways.

Specialized Research Applications of Dexamethasone 17 Propionate D5 in Environmental and Forensic Science

Environmental Monitoring of Steroid Hormones in Aqueous Matrices

The presence of synthetic steroids in water systems, arising from pharmaceutical waste and excretion, is a growing environmental concern due to their potential to act as endocrine disruptors. The accurate measurement of these compounds at trace levels is essential for risk assessment and regulatory oversight.

The development of robust analytical methods is crucial for detecting and quantifying steroid hormones in environmental water samples, where they are often present at very low concentrations (nanograms per liter). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its high sensitivity and selectivity. nih.gov

In these methods, Dexamethasone (B1670325) 17-Propionate-d5 is used as an internal standard. A known quantity of the deuterated standard is added to each water sample at the beginning of the preparation process. Because it is chemically almost identical to the target analyte (Dexamethasone 17-Propionate), it behaves similarly during extraction, clean-up, and chromatographic separation. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

During LC-MS/MS analysis, the instrument distinguishes between the analyte and the standard based on their mass difference. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise quantification of the steroid contaminant can be achieved, compensating for matrix effects and procedural losses. This stable isotope dilution method significantly improves the accuracy and reliability of the data. sigmaaldrich.com A study on various steroid hormones in Antarctic krill highlighted a method with satisfactory recoveries (75.4%-110.6%) and low limits of detection (2–30 ng kg-1), demonstrating the effectiveness of such analytical approaches in environmental matrices. nih.gov

Table 1: Typical Analytical Parameters for Steroid Monitoring in Aqueous Matrices using LC-MS/MS with a Deuterated Internal Standard

ParameterTypical Value/RangeSignificance
Limit of Detection (LOD)0.1 - 5.0 ng/LThe lowest concentration that can be reliably distinguished from background noise.
Limit of Quantification (LOQ)0.5 - 15.0 ng/LThe lowest concentration that can be measured with acceptable precision and accuracy.
Recovery80% - 115%The percentage of the analyte recovered through the sample preparation process, corrected by the internal standard.
Relative Standard Deviation (RSD)< 15%A measure of the precision and reproducibility of the analytical method.

Understanding how long synthetic steroids persist in the environment and what breakdown products they form is critical for assessing their long-term ecological impact. Dexamethasone 17-Propionate-d5 can be employed in specialized studies to trace the fate of the parent compound in controlled environmental simulations (e.g., river water, sediment).

In these experiments, a known amount of the deuterated steroid is introduced into the system. Over time, samples are collected and analyzed by LC-MS/MS. Because the mass of the labeled compound is known, researchers can track its concentration precisely, even in the presence of pre-existing, non-labeled steroid contamination. This allows for the accurate calculation of degradation rates (e.g., half-life) under various conditions such as sunlight exposure (photodegradation) or microbial action (biodegradation). Furthermore, the unique isotopic signature can aid in identifying transformation products that retain the deuterated portion of the molecule.

Forensic and Anti-Doping Research Methodologies for Steroid Analysis

In forensic toxicology and anti-doping control, the unambiguous identification and accurate quantification of prohibited substances like synthetic corticosteroids are essential. Dexamethasone is a glucocorticoid that is prohibited in-competition by the World Anti-Doping Agency (WADA) when administered by certain routes, as it can have performance-enhancing effects. mdpi.com

The use of stable isotope-labeled internal standards like this compound is the gold standard in anti-doping and forensic analysis. sigmaaldrich.com When analyzing biological samples such as urine or blood, the primary goal is to determine if an exogenous steroid is present and at what concentration. The internal standard is added to the sample prior to extraction. nih.gov

During analysis, typically by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS), the deuterated standard co-elutes with the non-labeled target analyte. In the mass spectrometer, both compounds fragment in a predictable way, but the resulting ions from the deuterated standard are heavier. The instrument monitors specific mass transitions for both the analyte and the standard. The ratio of the analyte's signal to the standard's signal is used for quantification, which remains stable even if the absolute signal intensity fluctuates due to instrument variability or matrix effects. This ensures that results are highly reliable and can withstand legal and regulatory scrutiny. nih.gov

Table 2: Example Mass Spectrometry Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Dexamethasone 17-Propionate451.2371.2Quantifier ion for the target analyte.
Dexamethasone 17-Propionate451.2351.2Qualifier ion for confirming analyte identity.
This compound456.2376.2Quantifier ion for the deuterated internal standard.
This compound456.2356.2Qualifier ion for confirming standard identity.

Forensic samples such as blood, urine, and hair are incredibly complex matrices containing numerous endogenous compounds that can interfere with the analysis. nih.govmdpi.com A major challenge is the "matrix effect," where co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.

This compound is instrumental in overcoming this challenge. Because it shares the same physicochemical properties as the analyte, it is affected by the matrix in the exact same way. sigmaaldrich.com If the analyte signal is suppressed by 20% due to interfering compounds in the sample, the signal from the deuterated standard will also be suppressed by 20%. As a result, the ratio between the two remains constant, allowing for accurate quantification despite the interference. This ability to compensate for matrix effects is crucial for achieving the high degree of accuracy required in forensic and anti-doping laboratories, ensuring that results are both defensible and reliable.

Future Trajectories and Unexplored Avenues in Deuterated Steroid Research

Emerging Technologies for Ultra-Trace Analysis of Steroids

The accurate quantification of steroids and their deuterated analogues at ultra-trace levels in complex biological matrices is paramount for both research and clinical applications. The inherent structural similarity among different steroids and their vast concentration differences present significant analytical challenges. nih.gov Over the years, analytical methodologies have evolved from traditional techniques like gas chromatography-mass spectrometry (GC-MS) and immunoassays to more sensitive and specific methods. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular and powerful tool in steroid analysis due to its high sensitivity, specificity, and simplified sample preparation compared to GC-MS. nih.govnih.gov The continuous innovation in mass spectrometry instrumentation is further pushing the boundaries of detection. For instance, the SCIEX ZenoTOF 7600 system, a high-resolution mass spectrometer, demonstrates exceptional sensitivity for quantifying steroids and characterizing their structures. mdpi.com This system utilizes electron-activated dissociation (EAD)-based fragmentation to provide detailed structural information, which is crucial for distinguishing between isomeric and isobaric steroid species. mdpi.com

Another promising technique is Ultra-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UPSFC-MS/MS). This method offers a robust, selective, and highly sensitive approach for profiling a wide range of endogenous steroids in small sample volumes, such as 50 µL of human plasma. acs.org UPSFC-MS/MS can simultaneously identify and quantify steroids from the four major classes (estrogens, androgens, progestogens, and corticosteroids) within a short analytical time. acs.org

Thermal Desorption-Atmospheric Pressure Photoionization (TD-APPI) mass spectrometry is an emerging technique for the direct and rapid analysis of trace-level steroids in aqueous samples without the need for extensive sample pretreatment. researchgate.net This method has shown the capability to achieve limits of detection in the femtogram (fg) range for certain steroids. researchgate.net

The table below provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for selected steroids using some of these emerging analytical technologies.

SteroidAnalytical TechnologyMatrixLODLOQReference
TestosteroneLC-MS/MSSerum-100 pg/mL mdx.ac.uk
EstradiolLC-MS/MS (ZenoTOF 7600)--Lowest concentration in standard curve mdpi.com
EstroneLC-MS/MS (ZenoTOF 7600)--Lowest concentration in standard curve mdpi.com
AldosteroneLC-MS/MS (ZenoTOF 7600)--Lowest concentration in standard curve mdpi.com
Various SteroidsTD-APPI-MSWater50-500 fg- researchgate.net
EstroneUHPLC-FSAWater1.5 ng/L3.4 ng/L frontiersin.org
17β-estradiolUHPLC-FSAWater2.4 ng/L4.3 ng/L frontiersin.org
TestosteroneUHPLC-FSAWater2.1 ng/L4.0 ng/L frontiersin.org
ProgesteroneUHPLC-FSAWater1.8 ng/L3.8 ng/L frontiersin.org

Computational and In Silico Approaches to Deuterated Compound Design

The design of deuterated steroids with optimized therapeutic profiles is increasingly being guided by computational and in silico approaches. These methods offer a cost-effective and rapid means to predict the metabolic fate of novel compounds and to prioritize synthetic efforts. The central principle behind the utility of deuteration is the kinetic isotope effect, where the substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.

In silico tools play a crucial role in identifying "metabolic hotspots" within a steroid molecule—positions that are most susceptible to enzymatic modification. By strategically placing deuterium atoms at these hotspots, it is possible to enhance the metabolic stability of the compound. Several software packages are available to predict the sites of metabolism (SOM) and the resulting metabolites.

Key In Silico Approaches:

Metabolism Prediction Software: Programs like MetaSite, StarDrop, and Meteor Nexus are widely used to predict the regioselectivity of metabolism by major CYP isoforms. nih.govmdpi.com These tools employ various methodologies, including pseudo-docking approaches and quantum mechanical simulations, to estimate the reactivity and accessibility of different sites on a molecule to metabolizing enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. nih.govnih.gov In the context of deuterated steroid design, QSAR can be used to predict how deuteration at specific positions will affect properties such as receptor binding affinity or metabolic stability. While not exclusively for deuterated compounds, these models can be adapted to incorporate isotopic substitutions. There have been successful applications of QSAR in studying steroid receptor binding. longdom.org

The predictive performance of these software packages is a critical factor in their utility. Studies comparing different platforms have reported varying levels of sensitivity and precision in predicting metabolites. For instance, one study found that for a diverse set of compounds, MetaSite and StarDrop exhibited a sensitivity and precision of approximately 50%, while Meteor showed higher sensitivity (around 70%) but lower precision (about 35%). researchgate.net Another comparison focused on specific CYP isoforms found that MetaSite and StarDrop had similar predictive accuracy for CYP3A4, while StarDrop performed slightly better for CYP2C9 and CYP2D6. nih.gov

The table below summarizes the reported performance of some common in silico metabolism prediction tools.

SoftwareMethodologyReported Performance MetricValueReference
MetaSitePseudo-docking approachSensitivity~50% researchgate.net
MetaSitePseudo-docking approachPrecision~50% researchgate.net
StarDropQuantum mechanical simulations and accessibility descriptorsSensitivity~50% researchgate.net
StarDropQuantum mechanical simulations and accessibility descriptorsPrecision~50% researchgate.net
MeteorKnowledge-based expert systemSensitivity~70% researchgate.net
MeteorKnowledge-based expert systemPrecision~35% researchgate.net

Interdisciplinary Research Bridging Analytical Chemistry and Steroid Biology

The advancement of our understanding of steroid biology is intrinsically linked to the development of sophisticated analytical techniques. The collaboration between analytical chemists and steroid biologists is a powerful engine for discovery, enabling the elucidation of complex biological pathways and the identification of novel biomarkers for disease.

The high specificity and sensitivity of modern mass spectrometry have been instrumental in overcoming the limitations of traditional immunoassays, which are often plagued by cross-reactivity and a lack of accuracy, especially at low steroid concentrations. nih.govnih.gov This has had a profound impact on clinical endocrinology, allowing for more reliable diagnosis and monitoring of steroid-related disorders. nih.gov

Examples of Interdisciplinary Breakthroughs:

Understanding Disease Mechanisms: A study on Niemann-Pick disease type C (NPC), a neurodegenerative disorder, utilized a comprehensive steroid hormone analysis method based on LC-MS/MS. This allowed for the detailed investigation of alterations in steroid hormone concentrations in NPC model cells, providing deeper insights into the pathophysiology of the disease and its connection to mitochondrial steroid hormone production. mdpi.com

Steroid Metabolome in Pregnancy: Researchers developed a highly accurate LC/MS/MS method to analyze the steroid metabolome in pregnant women from small serum samples. This enabled the simultaneous quantification of 12 different steroid hormones, offering a powerful tool for studying the complex hormonal changes during pregnancy and their implications for maternal and fetal health. nih.gov

Harmonization of Clinical Assays: The superior accuracy of LC-MS/MS for steroid hormone measurement has led to its adoption as a reference method. This has been crucial in efforts to standardize and harmonize clinical steroid assays, ensuring better comparability of results across different laboratories and improving patient care. youtube.com

Discovery of Novel Bioactive Steroids: Advances in analytical techniques, including NMR spectroscopy and mass spectrometry, have been pivotal in the discovery and structural elucidation of new steroids from natural sources with a wide range of biological activities, such as anticancer and anti-inflammatory properties. nih.gov

These examples underscore the critical role of interdisciplinary research. As analytical technologies continue to evolve, offering even greater sensitivity and resolution, they will undoubtedly open up new frontiers in steroid biology, leading to a more profound understanding of the intricate roles these molecules play in health and disease.

Q & A

Q. How can researchers ensure reproducibility when publishing studies involving this compound?

  • Methodology :
  • Disclose synthetic routes, isotopic purity, and supplier lot numbers (e.g., TRC D298822).
  • Provide raw NMR/MS spectra in supplementary materials.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.